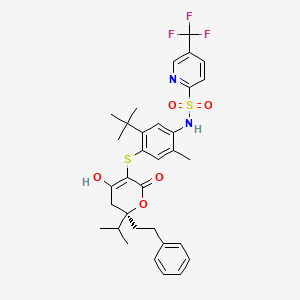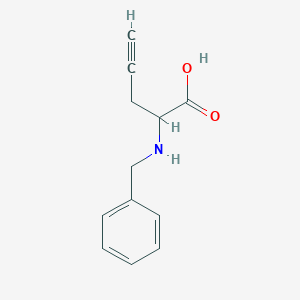
2-(Benzylamino)pent-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)pent-4-ynoic acid is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a benzylamino group attached to a pent-4-ynoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)pent-4-ynoic acid typically involves the reaction of glyoxylic acid monohydrate with benzylamine and allenyl boronic acid in dichloromethane . The reaction is carried out under ambient conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the purification methods employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)pent-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)pent-4-ynoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-arylpent-4-ynoic acids: These compounds share a similar backbone but have different substituents on the amino group.
2-Aminopent-4-ynoic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
Uniqueness
2-(Benzylamino)pent-4-ynoic acid is unique due to the presence of both the benzylamino and alkyne groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(benzylamino)pent-4-ynoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-6-11(12(14)15)13-9-10-7-4-3-5-8-10/h1,3-5,7-8,11,13H,6,9H2,(H,14,15) |
InChI-Schlüssel |
VYYANDBOTGOYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C(=O)O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
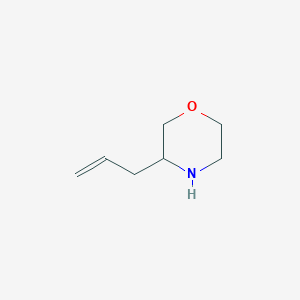
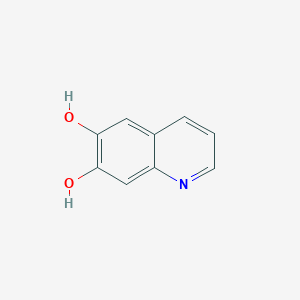
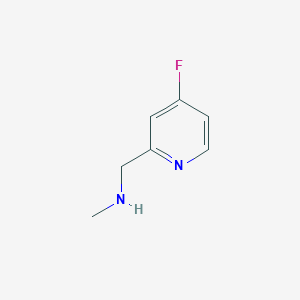
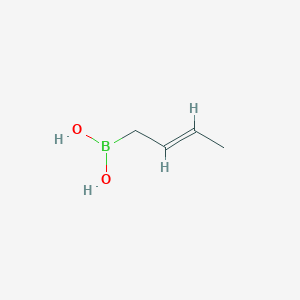
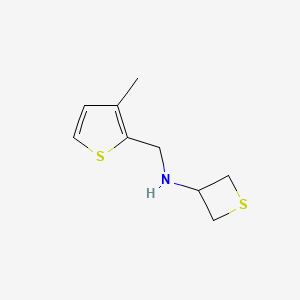
![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)

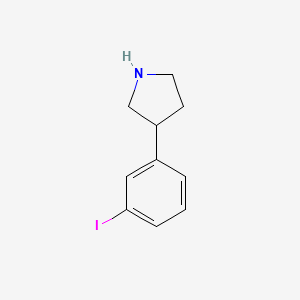
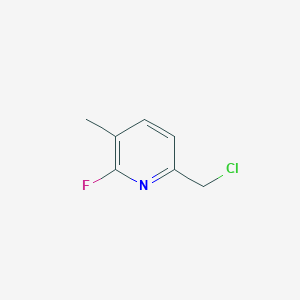
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
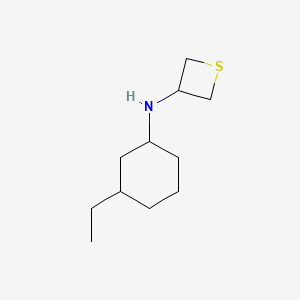
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
